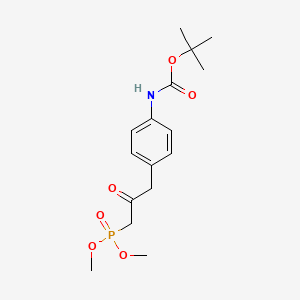

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate

Description

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate (CAS: 494224-44-1) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a dimethoxyphosphoryl moiety, and a ketone-functionalized propyl chain. Its molecular formula is C₁₆H₂₄NO₆P, with a molecular weight of 357.34 g/mol . The compound is stored under dry, room-temperature conditions, though its boiling point remains undocumented. Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302) .

Properties

IUPAC Name |

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALILTZJEZWNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Carbamic acid, N-[4-[2-(methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester (carbamate precursor)

- Dimethyl methylphosphonate (phosphonate reagent)

- Lithium diisopropylamide (LDA) as a strong base

- Solvent: Tetrahydrofuran (THF)

- Acid: Hydrogen chloride (HCl) in THF and water mixture

Reaction Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Carbamate precursor + Dimethyl methylphosphonate + LDA in THF | The reaction is performed at low temperature (-5 to 0 °C) under an inert atmosphere to generate the phosphonate-substituted intermediate via nucleophilic substitution or addition. |

| 2 | Acidic work-up with HCl in THF/water, pH ~4 | Protonation and purification step to isolate the target carbamate compound. |

Reaction Mechanism Insights

- The lithium diisopropylamide deprotonates the carbamate precursor to form a nucleophilic species.

- This nucleophile attacks the dimethyl methylphosphonate, resulting in the formation of the dimethoxyphosphoryl-substituted intermediate.

- Acidic treatment neutralizes the reaction mixture and facilitates isolation of the final product.

Yield and Purity

- Reported yields for this synthesis approach reach approximately 92%, indicating an efficient and high-yielding process.

| Parameter | Details |

|---|---|

| Molecular Formula | C16H24NO6P |

| Molecular Weight | 357.34 g/mol |

| Reaction Temperature | -5 to 0 °C |

| Solvent | Tetrahydrofuran (THF) |

| Base | Lithium diisopropylamide (LDA) |

| Acid for Work-up | Hydrogen chloride (HCl) in THF/water |

| Yield | ~92% |

| Atmosphere | Inert (e.g., nitrogen or argon) |

- The use of LDA as a base is critical for the selective deprotonation and subsequent nucleophilic attack, ensuring high regioselectivity and minimizing side reactions.

- Low temperature (-5 to 0 °C) is essential to control the reaction kinetics and avoid decomposition or side reactions.

- The acidic work-up at pH ~4 ensures the stability of the carbamate group and facilitates purification.

- The choice of tetrahydrofuran as solvent provides good solubility for reactants and intermediates and supports the reaction under inert atmosphere conditions.

- Literature references, including Maloney and Chung (Journal of Organic Chemistry, 2009), provide detailed experimental procedures supporting this methodology.

| Compound | Functional Groups | Preparation Complexity | Yield | Notes |

|---|---|---|---|---|

| Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate | Carbamate + Dimethoxyphosphoryl | Moderate | 92% | Requires careful base and temperature control |

| Tert-butyl carbamate (simpler) | Carbamate only | Simple | High | No phosphonate introduction step |

| Dimethyl phosphonate (phosphonate only) | Phosphonate | Simple | High | No carbamate protection |

The preparation of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate is well-established through a two-step synthetic route involving nucleophilic substitution of a carbamate precursor with dimethyl methylphosphonate under strongly basic and low-temperature conditions, followed by acidic work-up. The process is efficient, yielding over 90% of the target compound with high purity. This method is supported by authoritative research publications and is widely used in medicinal chemistry for the synthesis of β3-adrenergic receptor agonists and related bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may produce reduced carbamate derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate has been explored for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds with similar structures may exhibit neuroprotective activities by modulating multiple molecular targets associated with AD pathology. The design of multi-target compounds suggests that this class of compounds could be pivotal in developing treatments for complex diseases like AD .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be utilized in the synthesis of phosphonate derivatives that have shown promise as inhibitors in enzymatic reactions related to disease pathways .

Phosphorylation Studies

Due to its dimethoxyphosphoryl group, the compound is valuable in studies focusing on phosphorylation processes, which are crucial for many biological functions. Understanding how such compounds interact with biological systems can provide insights into their potential as therapeutic agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar tert-butyl carbamate derivatives on astrocytes stimulated with amyloid beta, a hallmark of Alzheimer's disease. The findings suggested that these compounds could mitigate neuroinflammation and cellular damage, indicating their potential role in AD treatment .

Case Study 2: Enzymatic Inhibition

Another study focused on the synthesis of phosphonate derivatives from tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate, demonstrating their effectiveness as inhibitors of specific enzymes involved in metabolic pathways related to cancer progression. This highlights the compound's versatility in drug development .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential treatment for neurodegenerative diseases |

| Synthesis of Bioactive Molecules | Precursor for developing new pharmaceuticals |

| Phosphorylation Studies | Insights into biological phosphorylation processes |

Mechanism of Action

The mechanism of action of Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as a beta-3 adrenergic receptor agonist, which means it binds to and activates these receptors, leading to various physiological effects . The compound’s structure allows it to fit into the receptor binding site, triggering a cascade of cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Key groups : Boc-protected amine, dimethoxyphosphoryl, 2-oxopropyl.

- Polarity : Moderate (phosphoryl enhances polarity; tert-butyl reduces it).

- Reactivity : Likely participates in phosphorylation, deprotection under acidic conditions, or ketone-based reactions.

Example Compound from Patent Literature

A structurally related compound, tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate, features:

- Key groups: Boc-protected amine, pyrazolo[3,4-d]pyrimidine, fluorophenyl, chromenone.

- Molecular weight : 615.7 g/mol (vs. 357.34 g/mol for the target compound).

- Polarity : Lower due to aromatic and heterocyclic moieties.

- Reactivity : Suited for kinase inhibition (common for pyrazolo[3,4-d]pyrimidine derivatives).

Table 1: Structural and Physical Comparison

Biological Activity

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate, with the CAS number 494224-44-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate is C16H24NO6P, with a molecular weight of 357.34 g/mol. The compound features a tert-butyl group, a phenyl ring, and a dimethoxyphosphoryl moiety, which contribute to its unique chemical reactivity and biological properties .

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate primarily functions as a β₃-adrenergic receptor agonist . This receptor is predominantly found in adipose tissue and plays a crucial role in regulating energy metabolism and lipolysis. Activation of β₃-adrenergic receptors can lead to various physiological effects, including:

- Bronchodilation : Relaxation of airways.

- Vasodilation : Relaxation of blood vessels.

- Stimulation of Lipolysis : Breakdown of fat stores .

Biological Activity

The presence of the dimethoxyphosphoryl group suggests additional biological relevance. Compounds with phosphonate functionalities are known for their enzyme inhibition properties and potential as prodrugs that release active pharmaceutical ingredients upon metabolic conversion .

Enzyme Inhibition Studies

Research indicates that tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase and β-secretase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Applications in Research

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate serves multiple roles in scientific research:

- Synthesis Precursor : It is utilized as a precursor for synthesizing β₃-adrenergic receptor agonists.

- Medicinal Chemistry : The compound is explored for its therapeutic potential in various disease models, particularly those involving metabolic dysregulation .

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group and carbamate functionality | Simpler structure without additional functional groups |

| Dimethyl phosphonate | Contains a phosphonate group | Lacks the carbamate functionality |

| Benzyl carbamate | Similar carbamate structure but with a benzyl group | Different steric properties due to the benzyl group |

| Ethyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate | Similar but uses an ethyl group instead of tert-butyl | Variation in steric bulk |

Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Neuroprotection : In vitro studies have shown that derivatives similar to this compound can protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory cytokines like TNF-α .

- Receptor Binding Affinity : Binding studies demonstrate that this compound exhibits significant affinity for β₃-adrenergic receptors, suggesting its potential utility in treating obesity-related disorders .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and what reagents are typically employed?

The synthesis of tert-butyl carbamates often involves coupling reactions using tert-butyloxycarbonyl (Boc) protecting groups. For example, Suzuki-Miyaura cross-coupling with boronic esters (e.g., 4-bromobenzenethiol derivatives) is a key step, as seen in the preparation of structurally similar compounds . Reagents like tert-butyl carbamate intermediates, palladium catalysts, and boronic esters are frequently utilized. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions such as Boc-deprotection .

Q. Which analytical techniques are most effective for characterizing tert-butyl carbamate derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphoryl groups) is critical for structural elucidation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, as applied to related carbamates, provides insights into stereochemistry and molecular packing .

Q. How should researchers handle and store tert-butyl carbamate derivatives to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, and strong acids/bases, which may degrade the Boc group . Conduct periodic stability tests using TLC or HPLC to monitor decomposition .

Q. What safety precautions are necessary when working with tert-butyl carbamates in the lab?

Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. While some derivatives are not classified as hazardous, others may exhibit acute toxicity (e.g., respiratory irritation). Always consult Safety Data Sheets (SDS) for specific hazards and first-aid measures .

Q. How can researchers verify the purity of synthesized tert-butyl carbamate derivatives?

Combine chromatographic methods (HPLC, GC) with spectroscopic techniques. For example, HPLC with UV detection at 254 nm can identify impurities, while ¹H NMR integration ratios assess chemical purity. Melting point analysis and elemental analysis (C, H, N) further validate purity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing tert-butyl carbamate derivatives?

Employ factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between variables and optimize yield while minimizing side products. Statistical software (e.g., JMP, Minitab) aids in analyzing response surfaces and determining optimal conditions .

Q. What computational methods are available to predict reaction pathways for tert-butyl carbamate synthesis?

Quantum chemical calculations (e.g., DFT) model reaction mechanisms and transition states. Tools like Gaussian or ORCA simulate energy profiles, while machine learning algorithms (e.g., neural networks) predict optimal reaction conditions based on historical data. Coupling computational predictions with experimental validation creates a feedback loop for rapid optimization .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For ambiguous phosphorylation sites, conduct ³¹P-¹H heteronuclear correlation experiments. If crystallographic data conflicts with spectroscopic results, re-examine sample purity or consider polymorphism .

Q. What strategies mitigate unwanted side reactions (e.g., Boc-deprotection) during synthesis?

Avoid acidic or basic conditions that cleave the Boc group. Use mild reagents (e.g., DMAP in coupling reactions) and monitor pH in aqueous phases. If deprotection occurs, introduce scavengers (e.g., polymer-supported trisamine) to sequester acidic byproducts .

Q. How can researchers assess the environmental impact of tert-butyl carbamate derivatives?

Perform ecotoxicity assays (e.g., Daphnia magna mortality tests) and biodegradability studies (OECD 301F). Computational tools like EPI Suite estimate persistence and bioaccumulation potential. Cross-reference these results with experimental data to comply with regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.